(S)-8-Azaspiro[4.5]decan-1-amine

Muscarinic M1 Agonist Cognition Alzheimer's Disease

(S)-8-Azaspiro[4.5]decan-1-amine is an enantiomerically pure, saturated bicyclic heterocyclic amine featuring a nitrogen atom at the spiro junction, which imposes a rigid three-dimensional structure. This chiral spirocyclic scaffold is increasingly recognized in medicinal chemistry for its ability to conformationally constrain lead compounds, potentially enhancing target selectivity and physiochemical properties.

Molecular Formula C9H18N2
Molecular Weight 154.25 g/mol
Cat. No. B15228632
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-8-Azaspiro[4.5]decan-1-amine
Molecular FormulaC9H18N2
Molecular Weight154.25 g/mol
Structural Identifiers
SMILESC1CC(C2(C1)CCNCC2)N
InChIInChI=1S/C9H18N2/c10-8-2-1-3-9(8)4-6-11-7-5-9/h8,11H,1-7,10H2/t8-/m0/s1
InChIKeyXWXDGRXUGNLFFC-QMMMGPOBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-8-Azaspiro[4.5]decan-1-amine: Chiral Spirocyclic Amine Scaffold for CNS and Kinase Drug Discovery [1]


(S)-8-Azaspiro[4.5]decan-1-amine is an enantiomerically pure, saturated bicyclic heterocyclic amine featuring a nitrogen atom at the spiro junction, which imposes a rigid three-dimensional structure. This chiral spirocyclic scaffold is increasingly recognized in medicinal chemistry for its ability to conformationally constrain lead compounds, potentially enhancing target selectivity and physiochemical properties [1]. The compound is primarily employed as a versatile building block in the synthesis of G-protein-coupled receptor (GPCR) ligands, kinase inhibitors, and neurotransmitter transporter modulators [2].

Why (S)-8-Azaspiro[4.5]decan-1-amine Cannot Be Substituted by Generic Spirocyclic Amines


Substituting (S)-8-Azaspiro[4.5]decan-1-amine with its (R)-enantiomer, its racemic mixture, or regioisomers like 1-azaspiro[4.5]decan-8-amine is not scientifically justifiable without risking project failure. The defined (S)-stereochemistry controls the spatial orientation of the primary amine, a critical feature for key drug-target interactions such as hydrogen bonding with receptors and kinases [1]. Evidence from muscarinic receptor agonist programs clearly demonstrates that the (-)-(S) isomer exhibits the desired pharmacological activity while the (+)-(R) isomer is inactive [2]. Similarly, the specific substitution pattern on the spiro core dictates selectivities in GABA transporter modulation, where only specific acyl-substituted derivatives achieve GAT2-selective uptake inhibition [3].

Quantitative Differentiation Evidence for (S)-8-Azaspiro[4.5]decan-1-amine vs. Closest Analogs


Enantiospecific Muscarinic M1 Receptor Agonism: (S)- vs. (R)-Isomer Cholinergic Activity

In a prototypical 8-azaspiro[4.5]decane-based muscarinic agonist, YM796, the (-)-(S) isomer demonstrated exclusive pharmacological activity. The (+)-(R) isomer failed to reverse cognitive impairment and did not induce cholinergic responses in vivo, establishing a clear enantiospecific functional requirement for the (S)-configuration in this scaffold [1]. This provides a class-level precedent for the critical role of (S)-stereochemistry at the amine-bearing carbon in this spirocyclic system.

Muscarinic M1 Agonist Cognition Alzheimer's Disease

Sigma-1 Receptor Affinity and Selectivity: 1-Oxa-8-azaspiro[4.5]decane Core vs. 1,5-Dioxa-9-azaspiro[5.5]undecane Core

A series of 1-oxa-8-azaspiro[4.5]decane derivatives, which share the core scaffold with (S)-8-Azaspiro[4.5]decan-1-amine, demonstrated nanomolar affinity for sigma-1 receptors with moderate selectivity over sigma-2 receptors. This directly supports the utility of the 8-azaspiro[4.5]decane core in designing selective sigma-1 receptor ligands, a crucial target for neuroimaging and neurodegeneration, compared to alternative spirocyclic cores [1].

Sigma-1 Receptor PET Imaging Neurodegeneration

Allosteric SHP2 Inhibition: (R)-8-Azaspiro[4.5]decan-1-amine as the Enantiomeric Component of Inhibitor RMC-3943

The (R)-enantiomer of 8-azaspiro[4.5]decan-1-amine is a key structural fragment in RMC-3943, an allosteric SHP2 inhibitor. This demonstrates the critical role that enantiomerically pure 8-azaspiro[4.5]decan-1-amine building blocks play in the development of advanced clinical candidates. The use of the (S)-enantiomer, by analogy, is essential for exploring the enantiomeric chemical space of this pharmacophore . While RMC-3943 uses the (R)-isomer, the potency achieved (IC50 = 2.19 nM) underscores the value of the enantiopure spirocyclic amine core and the potential of the (S)-variant for distinct intellectual property and selectivity profiles.

SHP2 Inhibitor Allosteric Oncology

GABA Transporter Subtype 2 (GAT2) Selectivity: Azaspiro[4.5]decane Scaffold vs. Other Heterocyclic Amines

An investigation into the azaspiro[4.5]decane scaffold identified a subclass of GAT2-selective compounds via acyl-substitution. This highlights the scaffold's unique ability to impart subtype selectivity among the four GABA transporter subtypes (GAT1, GAT2, GAT3, BGT-1), a property not readily achieved with simpler piperidine or pyrrolidine heterocycles [1]. While quantitative IC50 values for the core scaffold itself are not reported, the discovery of this selective subclass establishes the azaspiro[4.5]decane core as a privileged structure for GAT2 selectivity.

GAT2 Inhibitor GABA Transporter CNS Disorders

CCKB/Gastrin Receptor Antagonism: Spiroglumide's Enantiomeric Requirement for In Vivo Activity

Spiroglumide, an (R)-4-(3,5-dichlorobenzamido)-5-(8-azaspiro[4.5]decan-8-yl)-5-oxopentanoic acid derivative, is a potent and selective CCKB/gastrin receptor antagonist. Its stereochemistry, defined by the (R)-configuration on the pentanoic acid side chain attached to the 8-azaspiro[4.5]decane core, is critical for its antagonist properties, as shown by the dose-dependent inhibition of pentagastrin-induced acid hypersecretion (ID50 = 20.1 mg/kg) [REFS-1, REFS-2]. This serves as a class-level evidence that the stereochemistry of substituents on the 8-azaspiro[4.5]decane core is a key determinant of pharmacological activity.

CCKB Antagonist Gastrin Gastrointestinal

Best Application Scenarios for (S)-8-Azaspiro[4.5]decan-1-amine Driven by Quantitative Evidence


Enantioselective M1 Muscarinic Agonist Development for Cognitive Disorders

Based on the enantiospecific activity where the (-)-(S) isomer demonstrates exclusive M1 agonist activity in vivo while the (+)-(R) isomer is inactive [1], (S)-8-Azaspiro[4.5]decan-1-amine is ideally suited as the chiral core for synthesizing novel cognition-enhancing agents. This application eliminates the need for costly chiral resolution and avoids the biological noise of racemic mixtures, directly translating into cleaner pharmacological profiles for Alzheimer's disease research.

Sigma-1 Receptor PET Radioligand Design for Neurodegeneration Imaging

With direct evidence that 1-oxa-8-azaspiro[4.5]decane derivatives achieve nanomolar sigma-1 receptor affinity (Ki 0.47–12.1 nM) and up to 44-fold selectivity over sigma-2 receptors [1], the (S)-8-Azaspiro[4.5]decane scaffold is a premier starting material. It enables medicinal chemists to design fluorine-18 labeled PET tracers for imaging sigma-1 receptor distribution in Huntington's, Alzheimer's, and Parkinson's diseases, offering a competitive edge over less selective spirocyclic scaffolds.

Enantiomeric Pair Exploration for Allosteric SHP2 Inhibitors in Oncology

The demonstration that the (R)-enantiomer of 8-azaspiro[4.5]decan-1-amine, as part of RMC-3943, yields a potent allosteric SHP2 inhibitor (IC50 = 2.19 nM) [1] makes the (S)-enantiomer an indispensable tool for patent busting and pharmacological differentiation. Research groups can use it to synthesize the (S)-configured counterpart of RMC-3943 to profile enantiomer-specific efficacy against SHP2-driven cancers, potentially uncovering novel inhibitor chemotypes with unique selectivity profiles.

Subtype-Selective GABA Transporter GAT2 Inhibitor Synthesis

Owing to the discovery that acyl-substituted azaspiro[4.5]decanes provide a path to GAT2-selective GABA uptake inhibition, distinct from other transporter subtypes [1], (S)-8-Azaspiro[4.5]decan-1-amine is the required chiral scaffold for this emerging class of CNS modulators. Its three-dimensional constraint is essential for achieving subtype selectivity, providing a distinct advantage in developing treatments for neuropathic pain or epilepsy with potentially fewer off-target effects compared to non-selective GABAergic agents.

Quote Request

Request a Quote for (S)-8-Azaspiro[4.5]decan-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.